molecular formula C7H10N2OS B1454655 (1-(Thiazol-2-yl)azetidin-3-yl)methanol CAS No. 1420881-99-7

(1-(Thiazol-2-yl)azetidin-3-yl)methanol

Cat. No.: B1454655
CAS No.: 1420881-99-7
M. Wt: 170.23 g/mol
InChI Key: RJGFDVGVGRKPLC-UHFFFAOYSA-N
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Description

“(1-(Thiazol-2-yl)azetidin-3-yl)methanol” is a chemical compound that is not widely documented in the literature. The closest related compound found is "1-(benzo[d]thiazol-2-yl)azetidin-3-ol" . This compound has a molecular weight of 206.27 and is a solid in its physical form .

Scientific Research Applications

  • Antioxidant Properties : A study by (Jaishree et al., 2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives, exhibiting potent in vitro antioxidant activities.

  • Catalytic Asymmetric Addition : Wang et al. (2008) developed an approach for preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes with high enantioselectivity. (Wang et al., 2008)

  • Enantiodiscrimination of α-Racemic Carboxylic Acids : Malinowska et al. (2020) used enantiopure aziridin-2-yl methanols as effective sensors for enantiodiscrimination of α-racemic carboxylic acids with tertiary or quaternary stereogenic centers. (Malinowska et al., 2020)

  • Ring Transformation Studies : Sápi et al. (1997) conducted synthesis and base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, exploring structural prerequisites for ring transformations in β-lactams. (Sápi et al., 1997)

  • Antimicrobial and Anticancer Potential : Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, demonstrating significant activity against multidrug-resistant strains and cancer cell lines. (Hussein et al., 2020)

  • Synthesis of Triazole-4-carboxylic Acids Derivatives : Pokhodylo et al. (2018) described the conversion of 2-azido-1,3,4-thiadiazoles to 1-(5-R1-1,3,4-thiadiazol-2-yl)-5-R2-1H-1,2,3-triazole-4-carboxylic acid derivatives, contributing to the field of heterocyclic chemistry. (Pokhodylo et al., 2018)

  • Pharmacological Evaluation of Heterocyclic Compounds : Mistry and Desai (2006) explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation, focusing on antibacterial and antifungal activities. (Mistry & Desai, 2006)

Biochemical Analysis

Cellular Effects

The effects of (1-(Thiazol-2-yl)azetidin-3-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . Moreover, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in lipid metabolism, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-5-6-3-9(4-6)7-8-1-2-11-7/h1-2,6,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGFDVGVGRKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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